
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is a heterocyclic compound that features both a triazole and a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and pyrrole rings endows the compound with a range of biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with triazole-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyrrole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . Additionally, the compound’s ability to form hydrogen bonds with biological receptors enhances its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring also show a range of biological activities and are used in various applications.
Uniqueness: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is unique due to the combination of both triazole and pyrrole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these rings .
Eigenschaften
CAS-Nummer |
37922-59-1 |
|---|---|
Molekularformel |
C6H4N4O2 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H4N4O2/c11-4-1-2-5(12)10(4)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChI-Schlüssel |
HZZYNWBOIHMIGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


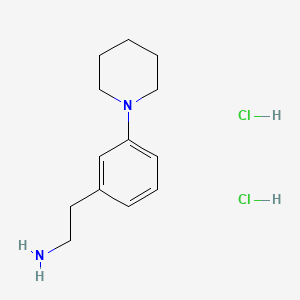
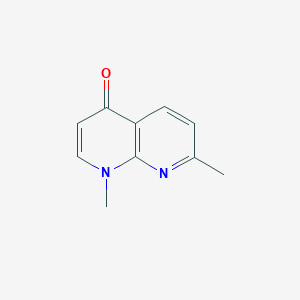

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

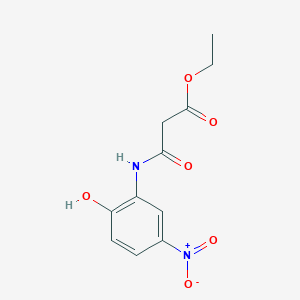
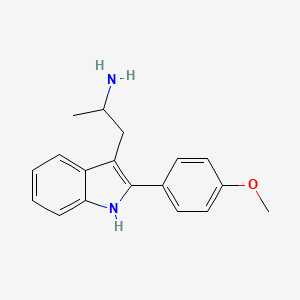
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
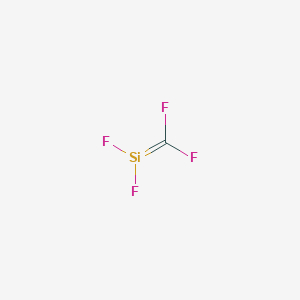
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
